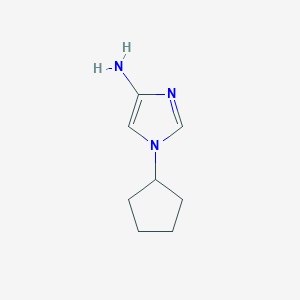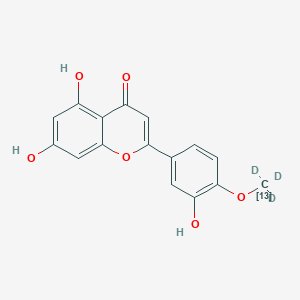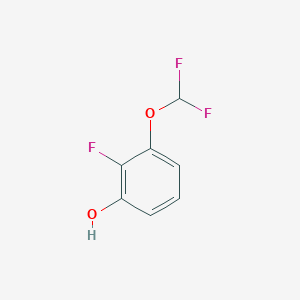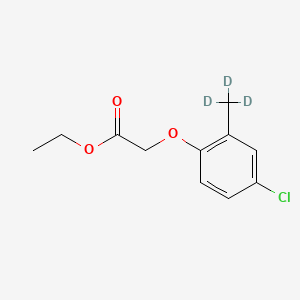
(S)-N-Cyclopropylmethyl Oripavine Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-Cyclopropylmethyl Oripavine Bromide is a synthetic compound derived from oripavine, an alkaloid found in the opium poppy
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Cyclopropylmethyl Oripavine Bromide typically involves the following steps:
Starting Material: Oripavine is used as the starting material.
Cyclopropylmethylation: Oripavine undergoes a reaction with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce the cyclopropylmethyl group.
Bromination: The resulting compound is then treated with bromine or a brominating agent to form the bromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(S)-N-Cyclopropylmethyl Oripavine Bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of hydroxylated or aminated derivatives.
科学研究应用
(S)-N-Cyclopropylmethyl Oripavine Bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用机制
The mechanism of action of (S)-N-Cyclopropylmethyl Oripavine Bromide involves its interaction with specific molecular targets, such as opioid receptors in the nervous system. The compound binds to these receptors, modulating their activity and leading to analgesic effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades.
相似化合物的比较
Similar Compounds
Morphine: Another opioid alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Thebaine: An alkaloid similar to oripavine, used as a precursor for synthetic opioids.
Uniqueness
(S)-N-Cyclopropylmethyl Oripavine Bromide is unique due to its specific structural modifications, which may confer different pharmacological properties compared to other opioids. Its cyclopropylmethyl group and bromide ion may influence its binding affinity and selectivity for opioid receptors, potentially leading to distinct therapeutic effects and side effect profiles.
属性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
231.69 g/mol |
IUPAC 名称 |
ethyl 2-[4-chloro-2-(trideuteriomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3/i2D3 |
InChI 键 |
OUYDEKFRLSFDMU-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=C(C=CC(=C1)Cl)OCC(=O)OCC |
规范 SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
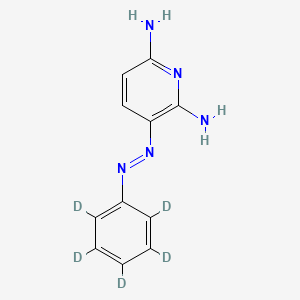
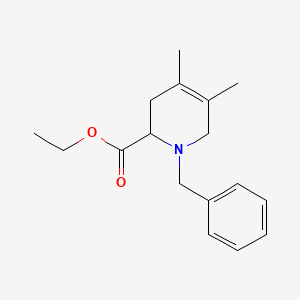
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
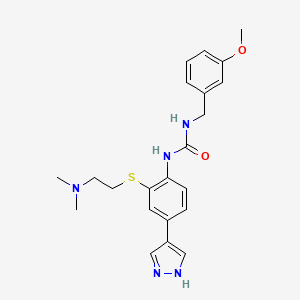
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
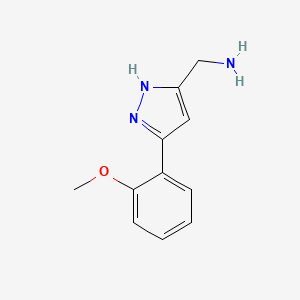
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
